Cas no 2228538-69-8 (2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol)

2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
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- 2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol
- 2228538-69-8
- EN300-1733979
-
- インチ: 1S/C10H13FOS/c1-7-5-9(11)8(3-4-13)10(6-7)12-2/h5-6,13H,3-4H2,1-2H3
- InChIKey: OKJRLBYXVFGUPR-UHFFFAOYSA-N
- SMILES: SCCC1C(=CC(C)=CC=1OC)F
計算された属性
- 精确分子量: 200.06711437g/mol
- 同位素质量: 200.06711437g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 10.2Ų
- XLogP3: 2.9
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1733979-2.5g |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol |
2228538-69-8 | 2.5g |
$2631.0 | 2023-09-20 | ||
Enamine | EN300-1733979-0.25g |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol |
2228538-69-8 | 0.25g |
$1235.0 | 2023-09-20 | ||
Enamine | EN300-1733979-10.0g |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol |
2228538-69-8 | 10g |
$5774.0 | 2023-06-04 | ||
Enamine | EN300-1733979-0.05g |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol |
2228538-69-8 | 0.05g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1733979-5.0g |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol |
2228538-69-8 | 5g |
$3894.0 | 2023-06-04 | ||
Enamine | EN300-1733979-10g |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol |
2228538-69-8 | 10g |
$5774.0 | 2023-09-20 | ||
Enamine | EN300-1733979-0.5g |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol |
2228538-69-8 | 0.5g |
$1289.0 | 2023-09-20 | ||
Enamine | EN300-1733979-1.0g |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol |
2228538-69-8 | 1g |
$1343.0 | 2023-06-04 | ||
Enamine | EN300-1733979-0.1g |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol |
2228538-69-8 | 0.1g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1733979-1g |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol |
2228538-69-8 | 1g |
$1343.0 | 2023-09-20 |
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiol 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
2-(2-fluoro-6-methoxy-4-methylphenyl)ethane-1-thiolに関する追加情報
2-(2-Fluoro-6-Methoxy-4-Methylphenyl)ethane-1-Thiol (CAS 2228538-6-8): Structure, Synthesis, and Biological Applications
2-(2-Fluoro-6-Methoxy-4-Methylphenyl)ethane-1-Thiol is a novel organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. The CAS number 2228538-6-8 provides a standardized identifier for this compound, facilitating its use in research and development. The molecule features a thiol group (-SH) attached to an ethane backbone, with a 2-fluoro-6-methoxy-4-methylphenyl substituent. This structural combination is critical for its potential applications in drug discovery and medicinal chemistry.
The 2-fluoro-6-methoxy-4-methylphenyl moiety is a key functional group that contributes to the compound’s pharmacological profile. Fluorine substitution at the 2-position enhances metabolic stability, while the methoxy group at the 6-position may modulate hydrophobic interactions with biological targets. The methyl group at the 4-position further influences steric and electronic properties, potentially affecting receptor binding affinity. These structural features make the compound a promising candidate for drug development targeting various therapeutic areas.
Recent studies have highlighted the potential of 2-(2-Fluoro-6-Methoxy-4-Methylphenyl)ethane-1-Thiol in modulating inflammatory pathways. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. This mechanism is crucial for managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound’s ability to interfere with NF-κB activation suggests its potential as a therapeutic agent for conditions involving persistent inflammation.
Additionally, 2-(2-Fluoro-6-Methoxy-4-Methylphenyl)ethane-1-Thiol has shown promise in cancer research. Preclinical studies have indicated that this compound may induce apoptosis in cancer cells through the modulation of mitochondrial pathways. A 2022 study in *Cancer Letters* reported that the compound effectively targets proliferative signaling cascades in tumor cells, suggesting its potential as an anti-cancer agent. These findings underscore the importance of further clinical trials to evaluate its efficacy and safety in human subjects.
Synthetic approaches to 2-(2-Fluoro-6-Methoxy-4-Methylphenyl)ethane-1-Thiol have also been a focus of recent research. A 2023 paper in *Organic & Biomolecular Chemistry* described a regioselective synthesis method that optimizes yield and purity. This method involves Suzuki coupling reactions to form the thiol ether linkage, which is critical for the compound’s biological activity. The development of efficient synthetic routes is essential for large-scale production and drug formulation processes.
In vivo studies have further supported the therapeutic potential of this compound. Animal models have shown that 2-(2-Fluoro-6-Methoxy-4-Methylphenyl)ethane-1-Thiol can reduce tumor growth and metastasis in xenograft models. These results are particularly relevant for targeted therapy in oncology, where the ability to inhibit tumor progression is a key objective. The compound’s selective toxicity toward cancer cells, as opposed to normal cells, is a significant advantage in drug development.
Toxicological assessments are also critical for the evaluation of 2-(2-Fluoro-6-Methoxy-4-Methylphenyl)ethane-1-Thiol. Preliminary studies have indicated that the compound exhibits low acute toxicity in rodent models, which is a positive sign for its clinical translation. However, long-term pharmacokinetic studies are necessary to fully understand its metabolism and excretion pathways in humans.
Future research directions for this compound include exploring its multi-target potential and drug delivery systems. The ability to covalently bind to specific receptor sites could enhance its therapeutic efficacy. Additionally, nanoparticle-based delivery systems may improve the bioavailability and targeting efficiency of the compound, making it more effective in clinical applications.
In conclusion, 2-(2-Fluoro-6-Methoxy-4-Methylphenyl)ethane-1-Thiol represents a promising candidate for pharmaceutical innovation. Its unique molecular structure and potential biological activities make it a valuable subject for further research and development. As the field of medicinal chemistry continues to evolve, compounds like this one may play a pivotal role in addressing complex health challenges.
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